3-Amino-N-hydroxypropanamide hydrochloride

Epigenetics HDAC Inhibition Cancer Research

Choose 3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5) for the unique β-alanine backbone critical to forming stable dinuclear cluster ions with Rh(III) and 12-metallacrown-4 structures with Cu(II), architectures inaccessible to α- or γ-aminohydroxamates. Its non-selective Class I HDAC profile (HDAC1 IC₅₀ 13.5 μM, HDAC8 IC₅₀ 13.4 μM) makes it an ideal tool for inducing histone hyperacetylation without confounding subtype selectivity. The hydrochloride salt ensures consistent solubility and handling, reducing experimental variability in hydroxamate-sensitive assays. Use this ≥95% pure reference standard to calibrate HDAC activity assays or as a starting scaffold for novel HDAC6-selective probe development (HDAC6 IC₅₀ 9.53 μM).

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 88872-31-5
Cat. No. B1377684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-hydroxypropanamide hydrochloride
CAS88872-31-5
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC(CN)C(=O)NO.Cl
InChIInChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H
InChIKeyBHCOWGRTZAOTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5) - Product Specification and Procurement Guide


3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5), also known as β-alanine hydroxamate hydrochloride, is a small-molecule aminohydroxamic acid derivative with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol. It is supplied as a hydrochloride salt, typically at ≥95% purity , and is utilized as a research tool in epigenetics (HDAC inhibition), coordination chemistry, and synthetic methodology development [1].

Why 3-Amino-N-hydroxypropanamide hydrochloride Cannot Be Substituted by Generic Analogs


Substituting 3-Amino-N-hydroxypropanamide hydrochloride with a generic aminohydroxamic acid or a different salt form carries significant scientific risk. The specific position of the primary amino group relative to the hydroxamic acid moiety—separated by two methylene units in this β-alanine derivative—dictates its unique metal chelation mode and resultant coordination chemistry. Unlike α- or γ-aminohydroxamates, the β-analog preferentially forms exceptionally stable dinuclear cluster ions in aqueous solution [1]. Furthermore, its HDAC inhibition profile, characterized by a specific IC₅₀ range against HDAC6, HDAC1, and HDAC8, is not mirrored by all hydroxamates [2]. Using a free base instead of the hydrochloride salt will also alter solubility and handling properties, potentially impacting experimental reproducibility.

Quantitative Evidence for 3-Amino-N-hydroxypropanamide hydrochloride Differentiation


HDAC6 Inhibition Profile: Moderate Potency with Defined IC₅₀

3-Amino-N-hydroxypropanamide exhibits a moderate but measurable inhibitory activity against histone deacetylase 6 (HDAC6), a key epigenetic target. In a standardized fluorogenic assay using recombinant human N-terminal GST-tagged HDAC6 and Ac-Leu-Gly-Lys(Ac)-AMC substrate, the compound displayed an IC₅₀ of 9.53 × 10³ nM (9.53 μM) [1]. This provides a quantifiable benchmark for researchers seeking a tool compound with defined HDAC6 activity, distinct from more potent inhibitors like SAHA (vorinostat) which has an IC₅₀ of ~10 nM for HDAC6, or from pan-HDAC inhibitors with different selectivity profiles.

Epigenetics HDAC Inhibition Cancer Research

HDAC1 and HDAC8 Inhibition: Comparable Micromolar Activity Across Class I HDACs

The compound demonstrates similar micromolar-range inhibitory activity against HDAC1 and HDAC8, two class I histone deacetylases. In assays using recombinant human HDAC1 and HDAC8, the IC₅₀ values were determined to be 1.35 × 10⁴ nM (13.5 μM) and 1.34 × 10⁴ nM (13.4 μM), respectively [1]. This contrasts with many hydroxamate-based HDAC inhibitors that exhibit marked selectivity between class I and class IIb enzymes. The near-identical IC₅₀ values for HDAC1 and HDAC8 suggest a non-selective class I inhibition profile, which may be advantageous for certain research applications where pan-class I inhibition is desired.

Epigenetics HDAC Inhibition Drug Discovery

Unique Dinuclear Cluster Formation with Rhodium(III) vs. α- and γ-Aminohydroxamates

In aqueous solution, 3-amino-N-hydroxypropanamide (β-alaha) forms exceptionally stable dinuclear cluster ions with the half-sandwich rhodium(III) fragment [(η⁵-Cp*)Rhᴵᴵᴵ(H₂O)₃]²⁺, a behavior not observed with the α- or γ-aminohydroxamate analogs. pH-potentiometric and ¹H NMR studies revealed that while α-alaha preferentially forms a 5-membered (N,N)-chelated mononuclear complex, β-alaha yields very stable dinuclear cluster ions over a wide pH range [1]. The stability order for Cu(II) 12-metallacrown-4 complexes follows β- ≫ α- > γ-aminohydroxamates [2], further corroborating the unique thermodynamic preference of the β-analog.

Coordination Chemistry Metallodrugs Bioinorganic Chemistry

Hydrochloride Salt Form Enhances Handling and Solubility vs. Free Base

3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5) is supplied as a crystalline hydrochloride salt, whereas the free base (CAS 36212-73-4) is also commercially available. The hydrochloride form offers improved water solubility and stability under standard storage conditions (2-8°C, sealed in dry conditions) compared to the free base . Vendor specifications indicate a typical purity of ≥95% for the hydrochloride salt , with some suppliers offering analytical data including HPLC traces. Procurement of the hydrochloride salt eliminates the need for in situ salt formation or pH adjustment, reducing experimental variability and simplifying synthetic workflows.

Chemical Synthesis Formulation Procurement

Recommended Research Applications for 3-Amino-N-hydroxypropanamide hydrochloride


Epigenetic Tool Compound for Pan-Class I HDAC Inhibition Studies

Given its comparable IC₅₀ values for HDAC1 (13.5 μM) and HDAC8 (13.4 μM), this compound serves as a suitable non-selective class I HDAC inhibitor for cellular and biochemical assays [1]. Researchers can use it to induce histone hyperacetylation without the confounding subtype selectivity seen with many clinical candidates. Its moderate potency allows for dose-response studies that avoid complete enzyme saturation at low concentrations.

Scaffold for Structure-Activity Relationship (SAR) Optimization of HDAC6 Inhibitors

The defined HDAC6 IC₅₀ of 9.53 μM provides a baseline for medicinal chemistry efforts aimed at improving potency and selectivity [1]. The simple β-alanine hydroxamate core can be elaborated with diverse capping groups to enhance target engagement, making it an ideal starting point for developing novel HDAC6-selective probes.

Building Block for Dinuclear Metal Complexes and Metallacrowns

The unique ability of β-alaha to form stable dinuclear cluster ions with Rh(III) and to preferentially generate 12-metallacrown-4 structures with Cu(II) makes this compound invaluable in coordination chemistry and bioinorganic research [2]. It enables the construction of multinuclear architectures that are inaccessible with α- or γ-aminohydroxamates.

Standardized Reference Material in Hydroxamate-Based Assays

Procurement of the hydrochloride salt (CAS 88872-31-5) ensures consistent handling, solubility, and stability . This makes it a reliable reference standard for calibrating hydroxamate-sensitive assays, such as those measuring HDAC activity or metal-chelation capacity, where batch-to-batch variability could otherwise confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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